molecular formula C10H10ClNO3 B1454632 3-(3-Chlorophenyl)-2-formamidopropanoic acid CAS No. 1341669-10-0

3-(3-Chlorophenyl)-2-formamidopropanoic acid

Cat. No. B1454632
CAS RN: 1341669-10-0
M. Wt: 227.64 g/mol
InChI Key: KIFYKKHRSGEPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-2-formamidopropanoic acid, also known as 3-chloro-2-formamidopropionic acid (3-CFP), is a synthetic organic compound that has a wide range of applications in scientific research. It is a derivative of the amino acid L-alanine and is often used to study the effects of a variety of compounds on biochemical and physiological processes. 3-CFP has been found to have a number of interesting properties, including the ability to inhibit certain enzymes and to act as an antioxidant.

Future Directions

Future research could focus on elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “3-(3-Chlorophenyl)-2-formamidopropanoic acid”. This would provide valuable information for potential applications of this compound .

Mechanism of Action

Phenylacetic acid derivatives are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . They can interact with multiple targets in the body, such as enzymes and receptors, leading to various cellular and molecular changes .

Formamide derivatives, on the other hand, are often used in the synthesis of various bioactive compounds. They can interact with biological targets in various ways, depending on their specific structures .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on its specific structure and the characteristics of the biological system it interacts with. Factors such as solubility, stability, and permeability can influence these properties .

The compound’s action can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .

properties

IUPAC Name

3-(3-chlorophenyl)-2-formamidopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-8-3-1-2-7(4-8)5-9(10(14)15)12-6-13/h1-4,6,9H,5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFYKKHRSGEPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-2-formamidopropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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